Benzyl 6,6-dibromopenicillanate

Description

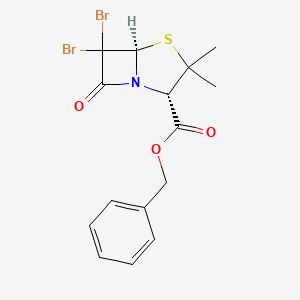

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H15Br2NO3S |

|---|---|

Molecular Weight |

449.2 g/mol |

IUPAC Name |

benzyl (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C15H15Br2NO3S/c1-14(2)10(18-12(20)15(16,17)13(18)22-14)11(19)21-8-9-6-4-3-5-7-9/h3-7,10,13H,8H2,1-2H3/t10-,13+/m0/s1 |

InChI Key |

PZYIIILCMXXPMN-GXFFZTMASA-N |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)C(C2=O)(Br)Br)C(=O)OCC3=CC=CC=C3)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)OCC3=CC=CC=C3)C |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 6,6 Dibromopenicillanate

Routes via Bromination of Penicilloate Esters

The direct bromination of a suitable penicillanate ester is a common approach to introduce the 6,6-dibromo functionality. This method typically involves the reaction of a benzyl (B1604629) penicillanate derivative with a brominating agent. A common precursor for this reaction is benzyl 6-aminopenicillanate, which can be diazotized and subsequently brominated.

A plausible route involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent, and the progress can be monitored by techniques such as thin-layer chromatography (TLC). The reaction mechanism proceeds through a radical pathway, often initiated by light or a radical initiator.

Table 1: Key Reagents in the Bromination of Penicilloate Esters

| Reagent | Role |

| Benzyl penicillanate derivative | Starting material |

| N-Bromosuccinimide (NBS) | Brominating agent |

| Inert Solvent (e.g., CCl4) | Reaction medium |

| Radical Initiator (e.g., AIBN) | To initiate the radical reaction |

Synthesis from 6-Diazopenicillanate Derivatives

An alternative and effective method for the synthesis of 6,6-dibromo-penicillanates involves the use of a 6-diazopenicillanate precursor. Benzyl 6-diazopenicillanate serves as a key intermediate in this pathway. rsc.org This diazo compound can be prepared from benzyl 6-aminopenicillanate through diazotization.

The subsequent reaction of benzyl 6-diazopenicillanate with elemental bromine (Br₂) in an inert solvent leads to the formation of the desired benzyl 6,6-dibromopenicillanate. This reaction proceeds via the displacement of the diazo group with bromine atoms.

Table 2: Synthesis via 6-Diazopenicillanate Derivative

| Step | Reactants | Product |

| 1. Diazotization | Benzyl 6-aminopenicillanate, Sodium nitrite, Acid | Benzyl 6-diazopenicillanate |

| 2. Bromination | Benzyl 6-diazopenicillanate, Bromine (Br₂) | This compound |

Esterification Reactions for Benzyl Moiety Introduction

The introduction of the benzyl ester can be achieved either before or after the bromination step. When 6,6-dibromopenicillanic acid is available, its direct esterification is a straightforward method to obtain the final product.

Several esterification methods can be employed. A common laboratory-scale method involves the reaction of 6,6-dibromopenicillanic acid with benzyl bromide in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, in a suitable solvent like dichloromethane (B109758) or acetone. Alternatively, acid-catalyzed esterification with benzyl alcohol can be utilized, often requiring the removal of water to drive the reaction to completion. A patent describes the conversion of 6,6-dibromopenicillanic acid 1,1-dioxide to its benzyl ester, which suggests a similar esterification can be applied to the non-oxidized form. google.com

Table 3: Common Esterification Methods

| Method | Reagents | Conditions |

| Alkylation | 6,6-Dibromopenicillanic acid, Benzyl bromide, Base (e.g., Triethylamine) | Room temperature or gentle heating |

| Fischer Esterification | 6,6-Dibromopenicillanic acid, Benzyl alcohol, Acid catalyst (e.g., H₂SO₄) | Reflux with water removal |

Chromatographic and Crystallization Techniques for Product Isolation and Purification

The purification of this compound is crucial to remove starting materials, reagents, and by-products. A combination of chromatographic and crystallization techniques is typically employed to achieve high purity.

Following the reaction, the crude product is usually extracted into an organic solvent like dichloromethane. The organic layer is then washed, dried, and concentrated. The resulting crude material can be purified by column chromatography on silica (B1680970) gel. A typical eluent system for this purification is a mixture of chloroform (B151607) and ethyl acetate (B1210297). google.com

Further purification is often achieved by crystallization. A common solvent system for the recrystallization of this compound is a mixture of ethyl acetate and hexane. google.com The pure product is typically obtained as a solid. The purity can be assessed by techniques such as melting point determination and spectroscopic methods.

Table 4: Purification Techniques

| Technique | Details |

| Extraction | Use of an organic solvent like dichloromethane to isolate the product from the reaction mixture. |

| Column Chromatography | Stationary phase: Silica gel; Mobile phase: Chloroform/Ethyl acetate mixture. |

| Crystallization | Solvent system: Ethyl acetate/Hexane. |

Chemical Transformations and Reactivity Profiles of Benzyl 6,6 Dibromopenicillanate

Reactions at the C-6 Position of the Penam (B1241934) Nucleus

The gem-dibromo functionality at the C-6 position is the focal point of the reactivity of benzyl (B1604629) 6,6-dibromopenicillanate. This setup allows for the generation of reactive intermediates that are not accessible from the parent penicillin structure, paving the way for the synthesis of potent antibiotic agents, including intermediates for carbapenems.

Formation and Reactivity of C-6 Organometallic Intermediates

The primary strategy for functionalizing the C-6 position involves the formation of a C-6 organometallic intermediate through a metal-halogen exchange reaction. This process typically utilizes organolithium reagents or Grignard reagents. The reaction of benzyl 6,6-dibromopenicillanate with a reagent such as ethylmagnesium bromide at low temperatures (e.g., -78 °C) results in the exchange of one bromine atom for a metal cation, generating a transient, nucleophilic C-6 magnesium or lithium species. clockss.org

This C-6 anion is a potent nucleophile and serves as the key intermediate for forming new carbon-carbon bonds at a traditionally unreactive position. Its subsequent reaction with various electrophiles allows for the construction of complex side chains, with the stereochemical outcome being highly dependent on reaction conditions.

The stereoselectivity of reactions involving the C-6 organometallic intermediate is profoundly influenced by the choice of the metal cation and the solvent system employed. documentsdelivered.com These factors dictate the geometry and solvation of the anionic intermediate, which in turn controls the facial selectivity of the subsequent electrophilic attack. The presence of coordinating solvents or additives can chelate the metal cation, organizing the transition state to favor the formation of one diastereomer over another. For instance, in Grignard-promoted reactions, the addition of multidentate amine ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) has been shown to significantly enhance diastereoselectivity in subsequent coupling reactions. clockss.org

Aldol (B89426) Condensations and Diastereoselective Product Formation

A prominent application of the C-6 organometallic intermediate is its use in aldol-type condensation reactions with aldehydes. When the C-6 anion, generated from a dibromopenicillanate ester, is treated with acetaldehyde (B116499), a cross-coupling reaction occurs to form a 6-bromo-6-(1-hydroxyethyl)penicillanate derivative. clockss.org These products are valuable intermediates for the synthesis of thienamycin (B194209) and other carbapenem (B1253116) antibiotics.

The diastereoselectivity of this condensation is of critical importance and is highly tunable. Research has demonstrated that a Grignard reagent-promoted coupling of diphenylmethyl 6,6-dibromopenicillanate with acetaldehyde in the presence of PMDTA proceeds with high diastereoselectivity. clockss.org This specific combination of reagents and ligands steers the reaction to effectively yield the desired (1'R,3S,5R,6S)-6-bromo-6-(1'-hydroxyethyl)penicillanate isomer. clockss.org The control exerted by the reagents and additives is crucial for obtaining the correct stereochemistry required for biological activity in the final carbapenem target.

| Starting Material | Reagents | Electrophile | Key Additive | Major Product | Significance |

|---|---|---|---|---|---|

| Diphenylmethyl 6,6-dibromopenicillanate | Ethylmagnesium bromide in THF | Acetaldehyde | PMDTA | Diphenylmethyl (1'R,3S,5R,6S)-6-bromo-6-(1'-hydroxyethyl)penicillanate | Highly diastereoselective formation of a key carbapenem intermediate. |

Reductive Debromination Processes

The bromine atoms at the C-6 position can be selectively removed through reductive debromination processes, typically involving catalytic hydrogenation. This reaction provides access to monobrominated or fully debrominated penicillanate derivatives, which are useful in their own right as synthetic intermediates or for mechanistic studies.

The stereochemical outcome of reductive debromination can be controlled by the choice of catalyst and substrate. For instance, the catalytic hydrogenation of methyl 6,6-dibromopenicillanate over a palladium on calcium carbonate (Pd/CaCO3) catalyst leads to the formation of methyl 6α-bromopenicillanate. prepchem.com In contrast, using a palladium on carbon (Pd/C) catalyst for the hydrogenation of 6,6-dibromopenicillanic acid results in a mixture of both 6α- and 6β-bromopenicillanic acids. prepchem.com This demonstrates that the catalyst system plays a crucial role in directing the stereochemistry of hydrogen delivery to the C-6 position during the reduction process.

| Substrate | Catalyst | Major Product(s) |

|---|---|---|

| Methyl 6,6-dibromopenicillanate | Pd/CaCO3 | Methyl 6α-bromopenicillanate |

| 6,6-Dibromopenicillanic acid | Pd/C | Mixture of 6α- and 6β-bromopenicillanic acid |

Application of Specific Reducing Reagents (e.g., Tri-n-butyltin Hydride, Bisulfite Salts)

The selective reduction of the gem-dibromo group in this compound is a critical step for accessing various C6-substituted penicillin derivatives. The choice of reducing agent dictates the outcome of the reaction, leading to either monobrominated or fully debrominated products.

Tri-n-butyltin Hydride: This radical-based reducing agent is commonly employed for the controlled reduction of this compound. The reaction typically proceeds via a free-radical chain mechanism. When one equivalent of tri-n-butyltin hydride is used, the reaction can be controlled to yield primarily the 6-β-bromopenicillanate derivative. The stereoselectivity of this reduction is a key feature, favoring the formation of the β-epimer. Complete debromination to the parent benzyl penicillanate can also be achieved, typically by using an excess of the tin hydride reagent.

Bisulfite Salts: The reaction of this compound with bisulfite salts, such as sodium bisulfite (NaHSO₃), provides a method for partial debromination. google.comgoogleapis.comgoogle.com This process is effective for converting 6,6-dibromopenicillanates into their corresponding 6-α-bromopenicillanate esters. googleapis.comgoogle.com The reaction is typically carried out in an aqueous solvent system at temperatures ranging from 0°C to 100°C. For ester derivatives like the benzyl ester, which are susceptible to hydrolysis, milder conditions (0-40°C) are preferred to maintain the integrity of the ester group. google.comgoogle.com The use of one molar equivalent of the bisulfite salt is crucial for achieving selective monodebromination. googleapis.comgoogle.com

Table 1: Reduction of this compound

| Reagent | Primary Product | Key Reaction Condition |

|---|---|---|

| Tri-n-butyltin Hydride | Benzyl 6-β-bromopenicillanate | Stoichiometric control |

| Sodium Bisulfite | Benzyl 6-α-bromopenicillanate | Aqueous solvent, controlled temperature (0-40°C) google.comgoogle.com |

Introduction of Hydroxyalkyl Substituents (e.g., 1′-hydroxyethyl)

The C6 position of this compound can be functionalized to introduce hydroxyalkyl side chains, which are characteristic of certain β-lactamase inhibitors and carbapenem antibiotics. This is typically achieved by a metal-halogen exchange at the C6 position, followed by an aldol-type condensation with an appropriate aldehyde.

The reaction of this compound with an organometallic reagent, such as methylmagnesium bromide, at low temperatures (-78°C) generates a C6-magnesio-bromo intermediate. This "Grignard-like" species is a potent nucleophile that readily reacts with aldehydes. For instance, the addition of acetaldehyde to this intermediate results in the formation of benzyl 6-bromo-6-(1'-hydroxyethyl)penicillanate. dss.go.th This reaction produces a mixture of diastereomers. The stereochemical outcome of this aldol condensation has been found to be dependent on the choice of the metal cation and the solvent, highlighting the possibility of controlling the stereochemistry of the newly formed chiral centers. dss.go.th Yields for this transformation can be quite high, reaching up to 95% when methylmagnesium bromide is used to generate the intermediate. dss.go.th

Table 2: Synthesis of Benzyl 6-bromo-6-(1'-hydroxyethyl)penicillanate

| Step | Reagent | Intermediate/Product | Yield |

|---|---|---|---|

| 1. Metal-Halogen Exchange | Methylmagnesium Bromide in Ether | C6-Magnesio-bromo species | - |

| 2. Aldol Condensation | Acetaldehyde | Mixture of benzyl 6-bromo-6-(1'-hydroxyethyl)penicillanate diastereomers | up to 95% dss.go.th |

Intramolecular Rearrangement Considerations

Strategies for Preventing Unwanted Thiazepinone Formation

A significant challenge in the chemical manipulation of the penicillanate skeleton is the propensity for intramolecular rearrangement to form seven-membered ring structures, specifically 1,4-thiazepinones. This rearrangement is a competing side reaction that can diminish the yield of the desired penicillin derivative.

This rearrangement is particularly a concern when synthetic routes involve intermediates with functionalities that can activate the C6 position and facilitate the cleavage of the C5-S bond. Research has shown that the sequence of synthetic steps is crucial to circumvent this issue. For example, in the synthesis of certain 6-substituted penicillanates, it was found that performing the reductive debromination of a 6-bromo substituent with tributyltin hydride before attempting other modifications was a successful strategy. nih.gov This approach mitigates the risk of rearrangement, which was observed to be a much slower process after the bromine atom was removed. nih.gov This indicates that the presence of the electron-withdrawing bromine atom at C6 can make the penicillanate nucleus more susceptible to this unwanted intramolecular rearrangement.

Reactivity of the β-Lactam Ring System

Stability and Chemical Resistance in Diverse Reaction Environments

The β-lactam ring is the pharmacophoric core of penicillin-based antibiotics, but it is inherently strained and susceptible to cleavage. researchgate.netnih.gov The stability of this ring is highly dependent on factors such as pH, temperature, and the presence of nucleophiles or enzymes. nih.govresearchgate.net Generally, the β-lactam ring exhibits maximum stability in a slightly acidic to neutral pH range (approx. pH 4-7). nih.gov

Despite its inherent reactivity, the β-lactam ring in this compound demonstrates remarkable stability under a range of non-hydrolytic reaction conditions. It remains intact during transformations at the C6 position, such as:

Radical-mediated reductions with tri-n-butyltin hydride. nih.gov

Reductions with bisulfite salts in controlled aqueous environments. google.comgoogleapis.comgoogle.com

Metal-halogen exchange at -78°C and subsequent aldol condensations. dss.go.th

This chemical resistance is crucial, as it allows for selective modification at the C6 position without compromising the core bicyclic structure. The stability can be attributed to the reaction conditions being largely anhydrous (in the case of organometallic reactions) or controlled in terms of temperature and pH, thereby avoiding the conditions that typically promote hydrolytic cleavage of the amide bond within the β-lactam ring. nih.govresearchgate.net

Observed Unreactivity in Specific Transformation Pathways (e.g., Ylide Formation, Thionation)

While the C6 position of this compound is a hub of reactivity, the carbonyl group of the β-lactam ring itself is notably unreactive towards certain classes of reagents.

Ylide Formation: The β-lactam carbonyl does not typically react with phosphorus ylides, such as those used in Wittig reactions. This unreactivity is a general feature of β-lactam rings. The amide resonance and significant ring strain make the carbonyl carbon less electrophilic compared to ketones or aldehydes. The focus of reactivity for organometallic reagents and other nucleophiles is overwhelmingly at the C6 position, especially when functionalized with leaving groups like bromine, rather than at the β-lactam carbonyl. scribd.com

Thionation: Similarly, the conversion of the β-lactam carbonyl to a thiocarbonyl using thionating agents like Lawesson's reagent is not a commonly observed or facile reaction. The strained four-membered ring is generally resistant to the conditions required for this transformation, which could otherwise lead to ring opening or other decomposition pathways rather than the desired thionation. The inherent stability of the β-lactam amide bond under these specific conditions contributes to this observed unreactivity.

Role in the Synthesis of Advanced β Lactam Scaffolds and Bioactive Compounds

Precursor for Carbapenem (B1253116) and Penem (B1263517) Antibiotic Intermediates

The transformation of the penicillin scaffold into that of carbapenems, a powerful class of broad-spectrum antibiotics, represents a significant challenge in medicinal chemistry. Benzyl (B1604629) 6,6-dibromopenicillanate has emerged as a key starting point for accessing these complex structures. A critical step in this transformation involves the introduction of a hydroxyethyl (B10761427) side chain at the C6 position with a specific trans stereochemistry relative to the C5 hydrogen, a hallmark of potent carbapenems like thienamycin (B194209). nih.govscripps.edunih.gov

Research has demonstrated a synthetic route that begins with the conversion of 6-aminopenicillanic acid (6-APA) to 6,6-dibromopenicillanic acid, which is then esterified to a key intermediate, such as a benzhydryl or benzyl ester. nih.gov This dibromo ester undergoes a reaction with a Grignard reagent and an appropriate aldehyde, for instance, 2-thiophenepropanal, in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This reaction facilitates the introduction of the desired side chain at the C6 position, yielding a modified penicillin molecule with carbapenem-like stereochemistry. nih.gov While this process can produce a mixture of isomers, it provides a viable pathway to crucial precursors for advanced carbapenem and penem antibiotics. nih.govrsc.org

Generation of Stereospecifically Substituted Penicillanates

The gem-dibromo group at the C6 position of Benzyl 6,6-dibromopenicillanate offers a unique entry point for the stereoselective introduction of a single bromine atom. The stereochemistry of the resulting 6-bromopenicillanate is highly dependent on the choice of reducing agent, allowing for controlled synthesis of either the 6α- or 6β-bromo isomer.

For instance, the reaction of 6,6-dibromopenicillanates with silver nitrate (B79036) in 2-propanol has been reported as a stereoselective method for preparing 6β-bromopenicillanates. researchgate.net This stereoisomer is of particular interest due to its potent inhibitory activity against β-lactamase enzymes.

Pathways to Azetidinone Derivatives (e.g., 4-Acetoxyazetidinone)

The monocyclic β-lactam core, or azetidinone, is a fundamental building block for a vast number of synthetic antibiotics, including the carbapenems. A key transformation in this area is the cleavage of the thiazolidine (B150603) ring of the penicillin nucleus to yield a functionalized azetidinone. This compound can serve as a precursor in this process.

The synthetic pathway can be envisioned to start from 6-aminopenicillanic acid (6-APA), which is converted to its benzyl ester and then subjected to bromination to yield this compound. The subsequent crucial step is the opening of the thiazolidine ring. Studies have shown that the thiazolidine ring of penicillin derivatives, such as methyl benzylpenicilloate, can undergo ring-opening reactions. rsc.orgrsc.orgresearchgate.netrhhz.net More specifically, synthetic routes to 4-acetoxyazetidinone from 6-APA have been developed that involve steps of bromination and esterification, followed by a ring-opening reaction. google.com These modern methods are designed to avoid the use of highly toxic reagents like mercury salts, which were employed in earlier approaches. google.com The resulting azetidinone can then be further functionalized, for example, through a Baeyer-Villiger oxidation, to introduce the acetoxy group at the C4 position, yielding the versatile intermediate 4-acetoxyazetidinone. google.com

Contributions to the Development of β-Lactamase Inhibitor Analogues

The ability of bacteria to produce β-lactamase enzymes, which deactivate β-lactam antibiotics, is a major mechanism of antibiotic resistance. This compound is a crucial precursor for the synthesis of various β-lactamase inhibitors designed to counteract this resistance.

Synthesis of 6-Bromopenicillanic Acid and its Derivatives

6-Bromopenicillanic acid, particularly the 6β-isomer, is a potent inhibitor of β-lactamases. This compound can be synthesized from this compound through stereoselective reduction, as discussed previously. Following the introduction of the desired bromo substituent at the C6 position, the benzyl ester group can be removed, typically through hydrogenolysis, to yield the free acid, 6-bromopenicillanic acid. This compound and its derivatives are subjects of ongoing research for their inhibitory properties. rsc.org

Preparation of Penam (B1241934) Sulfone Derivatives as Inhibitor Precursors

The oxidation of the sulfur atom in the penicillanate core to a sulfone significantly enhances the β-lactamase inhibitory activity. This compound can be oxidized to its corresponding 1,1-dioxide (sulfone). Subsequent selective debromination can then yield 6-bromo- or 6,6-dibromopenicillanate sulfones, which are themselves potent inhibitors or key precursors to other inhibitors like sulbactam.

Structural Elucidation and Stereochemical Assignment of Derived Inhibitors

The precise three-dimensional structure, including the stereochemistry at the C5 and C6 positions, is critical for the biological activity of β-lactamase inhibitors. The synthetic pathways starting from this compound allow for the controlled generation of different stereoisomers. The structural and stereochemical elucidation of these synthesized inhibitor analogues is rigorously performed using advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the connectivity and relative stereochemistry of these molecules in solution. nih.govnih.govspringernature.com For unambiguous proof of the absolute stereochemistry and to understand the conformational details of the molecule in the solid state, X-ray crystallography is employed. nih.govdntb.gov.ua These detailed structural insights are invaluable for understanding the structure-activity relationships and for the rational design of new, more effective β-lactamase inhibitors.

Advanced Spectroscopic and Stereochemical Characterization in Penicillanate Research

Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and stereochemistry of a compound. By analyzing the chemical shifts, coupling constants, and through-space interactions of atomic nuclei, researchers can piece together the connectivity and spatial arrangement of atoms within a molecule.

In the study of penicillanate derivatives, both ¹H and ¹³C NMR are routinely employed. The chemical shifts of the protons on the β-lactam ring are particularly diagnostic. For instance, the protons at the C-5 and C-6 positions provide key information about the integrity and conformation of this critical pharmacophore. In Benzyl (B1604629) 6,6-dibromopenicillanate, the presence of two bromine atoms at the C-6 position significantly influences the electronic environment and, consequently, the chemical shifts of neighboring protons. The absence of a proton at C-6 simplifies the spectrum in that region, while the signal for the C-5 proton provides valuable data on the stereochemistry at that center.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning the proton and carbon signals unambiguously. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of spin systems within the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the two spectra. For complex molecules like Benzyl 6,6-dibromopenicillanate, these experiments are essential for a complete and accurate structural assignment.

Table 1: Representative ¹H NMR Spectral Data for Penicillanate Derivatives

| Proton | Chemical Shift Range (ppm) | Multiplicity |

| C-3-H | 4.40 - 4.60 | s |

| C-5-H | 4.90 - 5.10 | d |

| C-6-H | 5.40 - 5.60 | d |

| Benzyl CH₂ | 5.10 - 5.30 | s or ABq |

| Phenyl-H | 7.20 - 7.50 | m |

| C-2-CH₃ | 1.20 - 1.70 | s |

Note: This table represents typical chemical shift ranges for the core penicillanate structure and may vary for this compound due to the specific substitution pattern.

Table 2: Representative ¹³C NMR Spectral Data for Penicillanate Derivatives

| Carbon | Chemical Shift Range (ppm) |

| C-2 | 65 - 75 |

| C-3 | 60 - 70 |

| C-5 | 65 - 75 |

| C-6 | 70 - 80 |

| C-7 (C=O, β-lactam) | 170 - 180 |

| Ester C=O | 165 - 175 |

| Benzyl CH₂ | 65 - 75 |

| Phenyl C | 125 - 140 |

| C-2-CH₃ | 20 - 35 |

Note: This table represents typical chemical shift ranges for the core penicillanate structure and may vary for this compound.

X-ray Crystallography for Absolute Configuration Determination of Derivatives

While NMR spectroscopy provides invaluable information about the relative stereochemistry and connectivity of a molecule, X-ray crystallography is the gold standard for determining the absolute configuration of a chiral compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The way in which the X-rays are scattered by the electron clouds of the atoms allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.

For penicillanate derivatives, obtaining a high-quality single crystal suitable for X-ray diffraction can be a challenging but critical step. The resulting crystal structure provides unambiguous proof of the stereochemistry at all chiral centers, including the C-2, C-3, and C-5 positions of the penam (B1241934) core. In the case of this compound, an X-ray crystal structure would definitively confirm the stereochemical orientation of the benzyl ester group and the bromine atoms.

The crystallographic data includes precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. This information is crucial for understanding the conformational preferences of the molecule in the solid state, which can have implications for its interaction with biological targets. Furthermore, the analysis of intermolecular interactions within the crystal lattice, such as hydrogen bonding and van der Waals forces, can provide insights into the compound's physical properties.

Chromatographic and Mass Spectrometric Techniques for Product Analysis

Chromatographic techniques are essential for the purification and analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of the compound and for separating it from starting materials, byproducts, and other impurities. By selecting an appropriate stationary phase (e.g., a C18 column) and mobile phase, a high degree of separation can be achieved. The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with a chromatographic separation method, such as in Liquid Chromatography-Mass Spectrometry (LC-MS), it provides a highly sensitive and specific tool for product analysis.

In the mass spectrum of this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 natural abundance). This isotopic signature provides strong evidence for the presence of two bromine atoms in the molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it is possible to deduce the connectivity of different parts of the molecule, further confirming the proposed structure of this compound.

Table 3: Summary of Analytical Techniques for the Characterization of this compound

| Technique | Information Obtained |

| ¹H NMR | Proton environment, connectivity, relative stereochemistry |

| ¹³C NMR | Carbon skeleton, functional groups |

| 2D NMR (COSY, HSQC) | Unambiguous assignment of proton and carbon signals |

| X-ray Crystallography | Absolute configuration, molecular geometry, bond lengths/angles |

| HPLC | Purity assessment, separation from impurities |

| Mass Spectrometry | Molecular weight, elemental composition, structural fragmentation |

Theoretical and Mechanistic Investigations of Benzyl 6,6 Dibromopenicillanate Chemistry

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and the characterization of transition states. For β-lactam compounds, these studies are crucial for understanding their stability, reactivity, and interaction with biological targets like β-lactamase enzymes.

Methodological Approaches: Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are central to investigating these reactions. acs.org Density Functional Theory (DFT) is a particularly common method for calculating the electronic structure and energies of reactants, products, and transition states. acs.orgresearchgate.net These calculations can map out the potential energy surface of a reaction, revealing the most energetically favorable pathway. acs.org For reactions in a biological environment, such as the inhibition of β-lactamase, a cluster approach may be used where the active site and substrate are treated with high-level QM methods while the rest of the protein is described by molecular mechanics (MM). acs.org

Application to Benzyl (B1604629) 6,6-dibromopenicillanate Reactions: A key reaction of Benzyl 6,6-dibromopenicillanate is its reductive debromination. Theoretical studies can model this process to understand its mechanism. For instance, the reaction could proceed through a multi-step pathway involving single electron transfer, formation of a radical anion, and subsequent loss of a bromide ion. Computational models can calculate the activation barriers for each step, identifying the rate-determining step. researchgate.net

The table below summarizes common computational techniques and their applications in studying the reaction mechanisms of β-lactam compounds, which are applicable to this compound.

| Computational Method | Application in Mechanistic Studies | Potential Insights for this compound |

| Density Functional Theory (DFT) | Calculating ground and transition state geometries and energies; mapping potential energy surfaces. acs.orgresearchgate.net | Elucidation of the debromination pathway; determination of activation energies for C-Br bond cleavage. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions within a large system, such as an enzyme active site. acs.org | Simulating the interaction with β-lactamase to understand its potential as an inhibitor. |

| Ab initio Methods (e.g., CCSD(T)) | Providing high-accuracy single-point energy calculations for critical points on the potential energy surface. nih.gov | Refining the energy profile of key reaction steps, such as the formation of intermediates. |

| Transition State Theory (TST) | Calculating reaction rate constants from the properties of the transition state. rsc.org | Predicting the kinetics of reactions under various conditions. |

Computational investigations can also explore the reactivity of the β-lactam ring itself. The acylation reaction, where the β-lactam amide bond is cleaved by a nucleophile (like the active site serine in β-lactamases), is a fundamental process. nih.gov DFT studies can model the attack of a nucleophile on the carbonyl carbon, detailing the formation of a tetrahedral intermediate and subsequent ring-opening. acs.org For this compound, these models would reveal how the presence of the two bromine atoms at the C6 position influences the electrophilicity of the β-lactam carbonyl and the stability of the resulting intermediates.

Theoretical Basis for Stereochemical Control in Reactions

Stereoselectivity is a critical aspect of β-lactam chemistry, as the biological activity of these compounds is highly dependent on their three-dimensional structure. numberanalytics.com Theoretical studies are instrumental in understanding and predicting the stereochemical outcome of reactions. numberanalytics.comuncw.edu

The conversion of this compound to a 6-monobromo derivative, for example, can result in either the 6α- or 6β-bromo stereoisomer. The factors governing this selectivity can be rationalized through computational analysis of the transition states leading to each product. The relative energies of these transition states, influenced by steric and electronic factors, determine the major product. nih.gov

Factors Influencing Stereoselectivity: Several factors can influence the stereochemical course of a reaction, and their effects can be modeled computationally. nih.gov

| Factor | Theoretical Influence on Stereoselectivity |

| Solvent | Polar solvents can stabilize charged or zwitterionic intermediates, potentially allowing for isomerization that leads to the thermodynamically more stable trans-product. Non-polar solvents may favor a concerted pathway, leading to the cis-product. nih.gov |

| Reagents and Catalysts | The use of chiral catalysts or auxiliaries can create a chiral environment around the substrate, favoring the formation of one enantiomer or diastereomer over the other. numberanalytics.com |

| Substrate Structure | The existing stereocenters and overall conformation of the substrate can direct the approach of incoming reagents, a phenomenon known as substrate control. numberanalytics.com |

| Temperature | Lower temperatures generally enhance selectivity when the desired product is the result of the pathway with the lower activation energy. |

In the context of β-lactam formation via [2+2] cycloaddition, theoretical studies have shown that the stereochemical outcome (cis vs. trans) depends on the geometry of the imine component and the stability of the intermediate zwitterion. nih.gov While this compound is already a bicyclic system, reactions at the C6 position are analogously governed by the energetic preference for reagent approach from either the α- or β-face of the molecule. Computational modeling of the transition states for these approaches can predict the observed stereoselectivity. For instance, the formation of a specific isomer may be attributed to a lower distortion energy in the corresponding transition state. nih.gov

Solvation Effects and Counterion Influence on Chemical Processes

The reaction environment, including the solvent and any ions present, can significantly impact the kinetics and thermodynamics of a reaction. Theoretical models must account for these factors to accurately represent chemical processes in solution.

Solvation Effects: Solvation plays a crucial role in stabilizing or destabilizing reactants, intermediates, and transition states. In computational chemistry, solvent effects are often incorporated using continuum models, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a specific dielectric constant. acs.org This approach allows for the calculation of solvation free energies, providing a more accurate picture of the reaction profile in solution. acs.org For reactions involving charged species, such as the formation of intermediates during debromination, explicit solvent models, where individual solvent molecules are included in the calculation, may be necessary to capture specific interactions like hydrogen bonding.

Counterion Influence: In reactions involving ionic reagents or intermediates, counterions can play a more direct role than simply maintaining charge neutrality. They can form ion pairs with charged species, influencing their reactivity and the stereochemical outcome of the reaction. rsc.org A detailed investigation of the influence of counterions on halogen bonds has shown that they can remain closely attached to cationic centers in solution. rsc.org

In the context of this compound chemistry, reactions are often carried out in the presence of salts. For example, debromination can be achieved using sodium bisulfite. The sodium cation, although often considered a "spectator ion," could theoretically influence the reaction by coordinating to oxygen atoms in the substrate or intermediates, thereby affecting the electronic distribution and reactivity. Computational studies can model these interactions explicitly to determine their impact on the reaction mechanism and energy barriers. rsc.org The influence of the counterion can be particularly significant in controlling the aggregation state and tumbling of complexes in solution, which in turn affects reactivity. rsc.org

Q & A

Q. What are the common synthetic routes for preparing benzyl 6,6-dibromopenicillanate, and what are the key reaction conditions?

this compound is typically synthesized via bromination of penicillanate derivatives. A validated method involves treating β,β-trichloroethyl 6-oxopenicillanate with N-bromosuccinimide (NBS) in a mixture of acetone, pyridine, and water at 0°C. This reaction proceeds with immediate nitrogen evolution, followed by chromatographic purification (silica gel, CH₂Cl₂ eluent) to isolate the product in ~32% yield. Key characterization includes IR (1790 and 1755 cm⁻¹ for β-lactam and ester carbonyl stretches) and NMR (δ 1.63 and 1.73 ppm for geminal methyl groups) . Alternative routes use methyl 6,6-dibromopenicillanate as a precursor for carbapenem antibiotic intermediates, highlighting its versatility in multistep syntheses .

Q. How is this compound characterized to confirm its structure and purity?

Structural confirmation relies on spectroscopic and analytical methods:

- NMR : Distinct signals for the β-lactam methyl groups (δ 1.63 and 1.73 ppm) and the benzyl ester protons (δ 5.84 ppm).

- IR : Peaks at 1790 cm⁻¹ (β-lactam) and 1755 cm⁻¹ (ester).

- Elemental analysis : Matches calculated values for C, H, N, Br, Cl, and S (e.g., C: 24.49% calc. vs. 24.68% found) .

Purity is assessed via chromatographic retention times and absence of side-product peaks.

Advanced Research Questions

Q. What factors influence the stereoselective functionalization of this compound in complex syntheses?

Stereoselectivity is controlled by:

- Reagent choice : Tri-n-butyltin hydride selectively reduces 6α-alkyl-6β-isocyanopenicillanates to yield 6β-alkyl derivatives (85:15 β:α ratio) via radical intermediates .

- Ligand effects : In Grignard-mediated cross-coupling with aldehydes, N,N,N,N",N"-pentamethyldiethylenetriamine enhances diastereoselectivity, favoring (1'R,3S,5R,6S)-configured products critical for carbapenem synthesis .

- Solvent and temperature : Low temperatures (0°C) minimize decomposition during bromination .

Q. How does this compound behave under thionation conditions, and what are the limitations?

this compound resists thionation with Lawesson’s reagent (LR) under standard conditions (toluene, 90°C, 3 h), leading to decomposition rather than β-thiolactam formation. This contrasts with cephalosporins, which react efficiently. Harsher conditions exacerbate degradation, suggesting steric hindrance from the 6,6-dibromo substituents destabilizes intermediates. Only 6α-methoxypenicillanate derivatives yield thiolactams under optimized protocols .

Q. What role does this compound play in probing β-lactamase mechanisms?

As a precursor to 6α/6β-(1R-hydroxyoctyl)penicillanic acids, it enables stereospecific synthesis of mechanistic probes for class D β-lactamases. These probes exploit hydrophobic enzyme patches to study substrate binding and catalytic efficiency, aiding inhibitor design .

Methodological Considerations

Q. How can researchers resolve contradictions in reaction yields or stereochemical outcomes?

- Systematic screening : Vary ligands, solvents, and temperatures (e.g., Grignard reactions require polar aprotic solvents for optimal selectivity) .

- Radical trapping : Use ESR spectroscopy to identify intermediates in tin hydride reductions, clarifying selectivity trends .

- Computational modeling : Predict steric/electronic effects of substituents on transition states to rationalize diastereoselectivity .

Q. What analytical strategies validate intermediates in multistep syntheses using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.